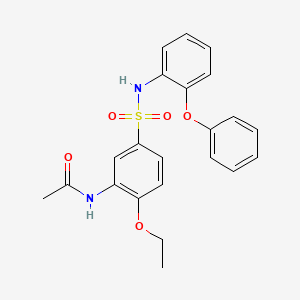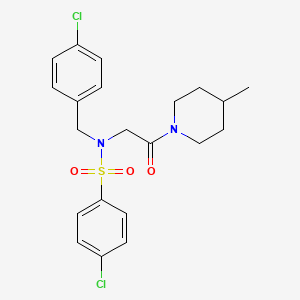![molecular formula C23H24N4O B7709876 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide, also known as BMQ, is a novel small molecule that has recently gained attention in the field of medicinal chemistry. BMQ is a potent and selective inhibitor of the protein kinase CK2, which is implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This binding leads to the disruption of the catalytic activity of CK2, which results in the inhibition of cell proliferation and survival. N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been shown to be a selective inhibitor of CK2, as it does not inhibit other kinases that share structural similarities with CK2.
Biochemical and Physiological Effects
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. Moreover, N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
実験室実験の利点と制限
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has several advantages for lab experiments, including its simple and efficient synthesis method, its selectivity for CK2, and its ability to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. However, N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has some limitations, including its relatively low potency compared to other CK2 inhibitors and its potential toxicity at high doses.
将来の方向性
There are several future directions for the development of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide and its analogs. One potential direction is the optimization of the synthesis method to improve the potency and selectivity of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide. Another direction is the development of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide-based combination therapies for cancer treatment. Moreover, the potential therapeutic applications of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide in other diseases, such as inflammation and neurodegeneration, warrant further investigation. Finally, the development of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide analogs with improved pharmacological properties, such as increased potency and reduced toxicity, is an important direction for future research.
Conclusion
In conclusion, N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide, or N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide, is a novel small molecule that has potential therapeutic applications in various diseases. N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is a potent and selective inhibitor of CK2, which is implicated in cancer, inflammation, and neurodegenerative disorders. The synthesis of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is a relatively simple and efficient process, and N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has several advantages for lab experiments, including its selectivity for CK2 and its ability to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. However, N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has some limitations, including its relatively low potency and potential toxicity at high doses. There are several future directions for the development of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide and its analogs, including the optimization of the synthesis method, the development of combination therapies, and the investigation of its potential therapeutic applications in other diseases.
合成法
The synthesis of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide involves a multi-step process that starts with the reaction of 2-methylbenzoyl chloride with 6-methyl-1H-pyrazolo[3,4-b]quinoline in the presence of a base. The resulting product is then reacted with butylamine to obtain the final product, N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide. The synthesis of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is a relatively simple and efficient process, which makes it an attractive candidate for further development.
科学的研究の応用
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. CK2 is a key regulator of cell growth and survival, and its dysregulation is implicated in the pathogenesis of cancer, inflammation, and neurodegenerative disorders. N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of tumor growth and the alleviation of inflammation and neurodegeneration. Moreover, N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
特性
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-4-5-12-27-22-19(14-17-13-15(2)10-11-20(17)24-22)21(26-27)25-23(28)18-9-7-6-8-16(18)3/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIAGXGQGCDLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)



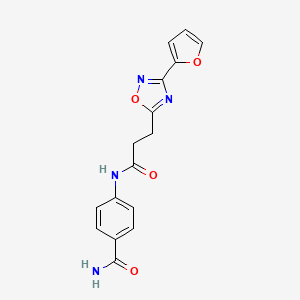
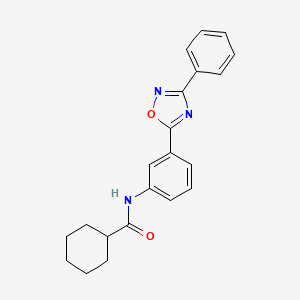
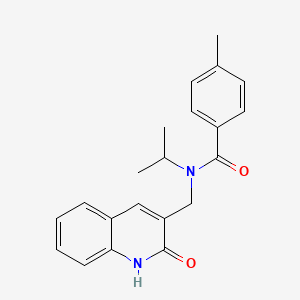
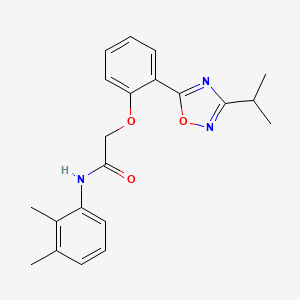
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709882.png)
